molecular formula C22H16FN7O2 B3019459 N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide CAS No. 1020488-05-4

N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

Cat. No. B3019459
CAS RN: 1020488-05-4
M. Wt: 429.415
InChI Key: BIBSKOVVSOTGHJ-UHFFFAOYSA-N
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Description

The compound “N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide” is a pyrazolo[3,4-d]pyrimidine derivative . It has been synthesized and studied for its potential biological activities .


Synthesis Analysis

The synthesis of this compound involves a condensation reaction between ethyl 4,4,4-trifluoroacetoacetate and 3-(4-fluorophenyl)-1H-pyrazol-5-amine . The reaction conditions employed are critical for the formation of the desired pyrazolo[3,4-d]pyrimidine scaffold .


Molecular Structure Analysis

The molecular structure of this compound has been confirmed through various spectroscopic techniques such as IR, NMR, and MS . The IR spectrum shows characteristic absorption bands for NH2 stretching, CH aromatic stretching, and C=N, C=C aromatic stretching . The 1H NMR spectrum shows signals corresponding to the CH3 group, ArH, and NH2 .


Chemical Reactions Analysis

The compound has been evaluated for its anticancer activity against 60 human tumor cell lines by NCI (USA) . It showed potent anti-proliferative activity against OVCAR-4 cell line with IC50 = 1.74 µM . It also exhibited promising potent anticancer activity against ACHN cell line with IC50 value 5.53 µM, representing 2.2-fold more potency than Erlotinib .


Physical And Chemical Properties Analysis

The compound has a melting point of >300°C . The MS spectrum shows a molecular ion peak at m/z 258, confirming the molecular weight of the compound .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including our compound of interest, have demonstrated promising antiviral properties. Researchers have synthesized related indole-based compounds and evaluated their efficacy against influenza A and Coxsackie B4 viruses . The compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A, while 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives showed potent antiviral effects against Coxsackie B4 virus .

Anti-Inflammatory and Analgesic Activities

Certain indole derivatives exhibit anti-inflammatory and analgesic properties. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide displayed anti-inflammatory effects along with low ulcerogenic indices .

Antitubercular Activity

Given the urgent need for new antitubercular agents, exploring our compound’s potential in this field is crucial. Indole derivatives have shown promise against Mycobacterium tuberculosis, and our compound’s unique structure warrants further investigation.

Mechanism of Action

Target of Action

Similar compounds have shown antiviral activity , suggesting that the compound may interact with viral proteins or enzymes

Mode of Action

The exact mode of action of this compound is currently unknown. Based on its structural similarity to other antiviral compounds , it may inhibit the function of viral proteins or enzymes, preventing the virus from replicating within host cells

Biochemical Pathways

Given its potential antiviral activity , it may interfere with the viral replication pathway, disrupting the life cycle of the virus

Result of Action

If it does exhibit antiviral activity , it may prevent viral replication within host cells, thereby reducing viral load and alleviating symptoms

Future Directions

The compound has shown promising results in preclinical studies, particularly in its anticancer activity . Future research could focus on further optimizing the structure of the compound to enhance its potency and selectivity. Additionally, in vivo studies and clinical trials would be necessary to evaluate the compound’s efficacy and safety in a biological system.

properties

IUPAC Name

N-[2-[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN7O2/c1-13-11-18(25-20(31)14-5-3-2-4-6-14)30(28-13)22-26-19-17(21(32)27-22)12-24-29(19)16-9-7-15(23)8-10-16/h2-12H,1H3,(H,25,31)(H,26,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBSKOVVSOTGHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2)C3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

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